3-(2,4,5-trimethylphenyl)prop-2-enal
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Overview
Description
3-(2,4,5-Trimethylphenyl)prop-2-enal is an organic compound with the molecular formula C12H14O It is characterized by the presence of a phenyl group substituted with three methyl groups at the 2, 4, and 5 positions, attached to a prop-2-enal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-trimethylphenyl)prop-2-enal typically involves the aldol condensation of 2,4,5-trimethylbenzaldehyde with acetaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trimethylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Bromine in acetic acid, room temperature.
Major Products Formed
Oxidation: 3-(2,4,5-Trimethylphenyl)propanoic acid
Reduction: 3-(2,4,5-Trimethylphenyl)propan-2-ol
Substitution: 3-(2,4,5-Trimethylphenyl)-4-bromoprop-2-enal
Scientific Research Applications
3-(2,4,5-Trimethylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(2,4,5-trimethylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4,6-Trimethylphenyl)prop-2-enal
- 3-(3,4,5-Trimethylphenyl)prop-2-enal
- 3-(2,3,5-Trimethylphenyl)prop-2-enal
Uniqueness
3-(2,4,5-Trimethylphenyl)prop-2-enal is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural arrangement can lead to distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(2,4,5-trimethylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O/c1-9-7-11(3)12(5-4-6-13)8-10(9)2/h4-8H,1-3H3 |
InChI Key |
KUCMZYOWUZPWNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=CC=O)C |
Origin of Product |
United States |
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